N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C23H28N4O2S2 and its molecular weight is 456.62. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Adamantane-1-carboxamide derivatives have demonstrated significant antiviral activities. For instance, a study by Göktaş et al. (2012) described the synthesis of novel compounds carrying an adamantyl moiety evaluated for antiviral activity against influenza A and B viruses, with some compounds showing potent inhibition effects. This suggests potential applications in developing antiviral drugs against influenza viruses (Göktaş et al., 2012).
Carbonic Anhydrase Inhibition
Research has shown that adamantane-1-carboxamide derivatives can act as effective inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. Avvaru et al. (2010) highlighted the inhibitory activity of these compounds against CA, pointing towards their utility in designing isoform-selective inhibitors for therapeutic applications, particularly in treating conditions related to enzyme dysregulation (Avvaru et al., 2010).
Anti-inflammatory and Antimicrobial Activities
Adamantane-1-carboxamide derivatives have also been investigated for their anti-inflammatory and antimicrobial properties. Kadi et al. (2007) synthesized a series of compounds tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives showed good or moderate activities, indicating their potential as antimicrobial agents. Additionally, certain compounds exhibited marked anti-inflammatory activity, suggesting their use in treating inflammatory conditions (Kadi et al., 2007).
Material Science Applications
Beyond biomedical applications, adamantane-1-carboxamide derivatives have been explored in material science. Liaw and Liaw (2001) synthesized new polyamide-imides containing pendant adamantyl groups, demonstrating their potential in creating materials with specific mechanical and thermal properties. These polymers showed promising features such as high glass transition temperatures and significant tensile strength, indicating their utility in engineering and materials science applications (Liaw & Liaw, 2001).
properties
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S2/c1-13-3-14(2)5-18(4-13)24-19(28)12-30-22-27-26-21(31-22)25-20(29)23-9-15-6-16(10-23)8-17(7-15)11-23/h3-5,15-17H,6-12H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLHJIWBNGBWLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.